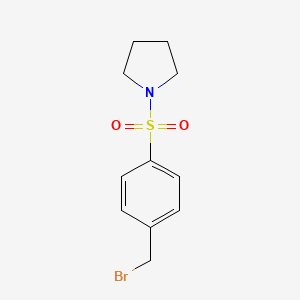

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNRYVMLBYEUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

A plausible route involves brominating the methyl group of 4-methylbenzenesulfonylpyrrolidine. This method leverages radical bromination, commonly employed for allylic or benzylic positions:

Reaction Setup :

-

Substrate : 4-Methylbenzenesulfonylpyrrolidine

-

Reagents : NBS (1.1 eq), azobisisobutyronitrile (AIBN, catalytic)

-

Solvent : CCl₄ or chlorobenzene

-

Conditions : Reflux under inert atmosphere (N₂/Ar) with UV light or thermal initiation.

Mechanism :

-

AIBN generates radicals upon heating, abstracting a hydrogen atom from the benzylic methyl group.

-

NBS provides bromine radicals, leading to bromide substitution.

Challenges :

-

Over-bromination: Competing dibromination may occur without strict stoichiometric control.

-

Sulfonamide Stability: Prolonged heating may degrade the sulfonamide group.

Yield Optimization :

Electrophilic Bromination with HBr/H₂O₂

Alternative bromination employs HBr and hydrogen peroxide, generating in situ Br⁺ for electrophilic substitution:

Reaction Setup :

-

Substrate : 4-Methylbenzenesulfonylpyrrolidine

-

Reagents : 48% HBr (3 eq), 30% H₂O₂ (1.5 eq)

-

Solvent : Acetic acid

Mechanism :

-

H₂O₂ oxidizes HBr to Br⁺, which attacks the electron-rich benzylic position.

-

The sulfonamide’s electron-withdrawing effect directs bromination to the para-methyl group.

Advantages :

-

Cost-effective reagents.

-

Scalability for industrial production.

Limitations :

-

Acidic conditions may protonate the sulfonamide, reducing reactivity.

-

Competing ring bromination if directing effects are insufficient.

Sulfonation of Pre-Brominated Benzene Derivatives

Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

This route prioritizes early introduction of the bromomethyl group:

Step 1: Bromination of 4-Methylbenzenesulfonic Acid

-

Substrate : 4-Methylbenzenesulfonic acid

-

Reagents : NBS (1.1 eq), AIBN (0.1 eq)

-

Solvent : CCl₄

Step 2: Conversion to Sulfonyl Chloride

-

Reagents : Thionyl chloride (SOCl₂, excess), catalytic DMF

-

Conditions : Reflux for 2 hours, followed by distillation to isolate 4-(bromomethyl)benzenesulfonyl chloride.

Step 3: Sulfonamide Formation with Pyrrolidine

-

Reagents : Pyrrolidine (1.2 eq), triethylamine (2 eq)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 12 hours.

Yield Data :

| Step | Product | Yield |

|---|---|---|

| 1 | 4-(Bromomethyl)benzenesulfonic acid | 65% |

| 2 | 4-(Bromomethyl)benzenesulfonyl chloride | 80% |

| 3 | This compound | 75% |

Advantages :

-

High-purity intermediates.

-

Avoids late-stage bromination complications.

Alternative Pathways and Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonamide coupling, reducing reaction times:

Reaction Setup :

-

Substrate : 4-(Bromomethyl)benzenesulfonyl chloride (1 eq)

-

Reagents : Pyrrolidine (1.5 eq), K₂CO₃ (2 eq)

-

Solvent : Acetonitrile

-

Conditions : Microwave, 100°C, 20 minutes.

Outcome :

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer for bromination:

Setup :

-

Two reactors in series:

-

Bromination : NBS/CCl₄ at 70°C.

-

Sulfonation : SOCl₂/DMF at 60°C.

-

Benefits :

-

90% conversion in 30 minutes total residence time.

-

Reduced byproduct formation.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

-

Purity : HPLC (>99%, C18 column, acetonitrile/water gradient).

-

Structural Confirmation :

-

¹H NMR (400 MHz, CDCl₃): δ 4.45 (s, 2H, CH₂Br), 3.20 (m, 4H, pyrrolidine), 7.70 (d, 2H, ArH), 7.55 (d, 2H, ArH).

-

MS (ESI+) : m/z 304.1 [M+H]⁺.

-

Impurity Profiling :

-

Common impurities: Dibrominated byproducts (∼3%), unreacted sulfonyl chloride (∼1%).

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost (USD/kg) | Yield | Scalability |

|---|---|---|---|

| Radical Bromination | 120 | 65% | Moderate |

| Pre-Brominated Sulfonyl Chloride | 95 | 75% | High |

| Microwave-Assisted | 150 | 85% | Limited |

Environmental Impact

-

Waste Streams : HBr, SOCl₂ byproducts require neutralization.

-

Green Chemistry : Solvent recovery (CCl₄, DCM) reduces ecological footprint.

Chemical Reactions Analysis

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group acts as a leaving group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine with structurally related sulfonamide and carbonyl-pyrrolidine derivatives:

Structural and Functional Differences

- Electrophilic Reactivity : The bromomethyl group in the target compound is more reactive in alkylation or cross-coupling reactions compared to the bromophenyl group in 1-((4-bromophenyl)sulfonyl)pyrrolidine .

- Synthesis Efficiency : The methyl-substituted analog achieves 91% yield under optimized conditions (aqueous NaOH/THF), suggesting similar efficiency for bromomethyl derivatives if analogous methods are applied .

- Physicochemical Properties : Fluorinated analogs (e.g., 1-[(4-bromo-2-fluorophenyl)carbonyl]pyrrolidine ) exhibit higher lipophilicity (XLogP3: 2.7), which may influence bioavailability compared to sulfonamides .

Biological Activity

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrrolidine Ring : This can be achieved through a cyclization reaction involving appropriate precursors.

- Sulfonylation : The introduction of the sulfonyl group is typically performed using sulfonyl chlorides in the presence of bases.

- Bromomethyl Substitution : The bromomethyl group is introduced via bromomethylation reactions on the phenyl ring.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antibacterial agent. Studies have reported minimum inhibitory concentrations (MICs) for different bacteria, demonstrating efficacy comparable to standard antibiotics.

- Antifungal Properties : The compound has also been evaluated for antifungal activity, with promising results against common fungal pathogens.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could play a role in inflammatory pathways and other disease processes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and pathogen metabolism, potentially reducing disease symptoms or pathogen viability.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses to various stimuli.

Research Findings and Case Studies

A number of studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values were reported in the range of 12.4 to 16.5 µM against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds related to this structure demonstrated effectiveness against fungal strains, suggesting potential applications in treating fungal infections .

- Enzyme Inhibition Studies : Research highlighted that this compound could inhibit specific enzymes linked to inflammatory responses, making it a candidate for further development as an anti-inflammatory agent .

Comparative Analysis

To provide a clearer understanding of its biological activity, the following table summarizes the key findings related to this compound compared to similar compounds:

| Compound | Antibacterial Activity (MIC µM) | Antifungal Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | 12.4 - 16.5 | Yes | Yes |

| Compound A (similar structure) | 15.0 - 20.0 | Moderate | No |

| Compound B (different core structure) | >20.0 | Yes | Yes |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine, and how do base and solvent choices impact yield?

Methodological Answer: Synthesis optimization should consider bases and solvents that maximize yield while minimizing side reactions. For analogous sulfonylation reactions (e.g., 1-[(4-methylbenzene)sulfonyl]pyrrolidine), aqueous K₂CO₃ or NaOH in tetrahydrofuran (THF) under nitrogen yielded 91% efficiency over 3–6 hours . Avoid inert solvents like dichloromethane (DCM), which reduce yields to 26–57% due to slower reaction kinetics . Use stoichiometric ratios of 1.125 equivalents of pyrrolidine and base to ensure complete sulfonylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR to confirm sulfonyl and bromomethyl group integration (e.g., δ ~3.5 ppm for CH₂Br, δ ~7.8 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity ≥97% .

- X-ray Crystallography: Resolve crystal structures for absolute configuration validation, as demonstrated for sulfonamide derivatives .

Q. What safety precautions are recommended when handling this compound, given its bromomethyl group?

Methodological Answer: Although specific hazard data for this compound is limited , general precautions for brominated alkylating agents apply:

- Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation/skin contact .

- Store in airtight containers under nitrogen to prevent hydrolysis.

- Monitor for bromine release via gas chromatography-mass spectrometry (GC-MS) during degradation studies .

Advanced Research Questions

Q. How can conflicting data from NMR and mass spectrometry be resolved when characterizing this compound?

Methodological Answer: Contradictions may arise from impurities (e.g., unreacted precursors or hydrolysis byproducts). Strategies include:

- Isotopic Pattern Analysis: Verify molecular ion ([M+H]⁺) in HRMS to distinguish between the target compound (C₁₀H₁₂BrNO₂S, m/z ~297.0) and impurities .

- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by conformational isomers or residual solvents .

- Spiking Experiments: Add reference standards (e.g., 4-methylbenzenesulfonamide) to identify co-eluting impurities in HPLC .

Q. What strategies are effective in mitigating side reactions during the sulfonylation of pyrrolidine derivatives?

Methodological Answer: Side reactions (e.g., over-sulfonylation or bromide displacement) can be minimized by:

Q. How does the bromomethyl substituent influence the compound’s reactivity in cross-coupling reactions compared to other halides?

Methodological Answer: The bromomethyl group acts as a versatile electrophile in Suzuki-Miyaura or Ullmann couplings. Compared to chloromethyl analogs:

- Higher Reactivity: Bromine’s lower electronegativity facilitates oxidative addition in palladium-catalyzed reactions.

- Stability Trade-offs: Monitor for premature hydrolysis (e.g., via ¹H NMR tracking of CH₂Br signal) .

- Comparative Studies: Substitute with iodomethyl or trifluoromethyl groups to evaluate electronic effects on coupling efficiency .

Q. What experimental designs are appropriate for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach per environmental toxicology frameworks :

- Phase 1 (Lab): Determine octanol-water partition coefficients (log P) and hydrolysis rates at pH 4–9.

- Phase 2 (Microcosm): Assess biodegradation in sediment-water systems using LC-MS/MS to track transformation products (e.g., sulfonic acids).

- Phase 3 (Field): Model bioaccumulation potential in aquatic organisms using quantitative structure-activity relationship (QSAR) tools.

Q. How can researchers design structure-activity relationship (SAR) studies incorporating this compound for drug discovery?

Methodological Answer: Leverage the sulfonyl-pyrrolidine scaffold for SAR in antimicrobial or CNS targets:

- Analog Synthesis: Replace bromomethyl with fluoromethyl or hydroxymethyl groups to modulate lipophilicity .

- Biological Assays: Test against Mycobacterium tuberculosis (cf. BM 212 derivatives ) or opioid receptors (cf. fluorolintane analogs ).

- Computational Modeling: Perform docking studies with target proteins (e.g., enoyl-ACP reductase for antitubercular activity) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.